molecular formula C16H20N2O3S B5292943 [(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-methyl(2-pyridyl))amine

[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-methyl(2-pyridyl))amine

Cat. No.: B5292943
M. Wt: 320.4 g/mol
InChI Key: XKOPRDBEZSWDIZ-UHFFFAOYSA-N
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Description

(5-Ethoxy-2,4-dimethylphenyl)sulfonyl)amine is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.4066 g/mol . This compound is characterized by the presence of an ethoxy group, two methyl groups, a sulfonyl group, and a pyridyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonyl)amine typically involves the reaction of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride with 3-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Ethoxy-2,4-dimethylphenyl)sulfonyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Ethoxy-2,4-dimethylphenyl)sulfonyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)sulfonyl)amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The pyridyl group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(5-Ethoxy-2,4-dimethylphenyl)sulfonyl)amine can be compared with other sulfonyl-containing compounds and pyridyl derivatives:

    Similar Compounds: Sulfonyl chlorides, sulfonamides, and pyridylamines.

This compound’s unique structure and reactivity make it a valuable molecule in various fields of scientific research and industrial applications.

Properties

IUPAC Name

5-ethoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-5-21-14-10-15(13(4)9-12(14)3)22(19,20)18-16-11(2)7-6-8-17-16/h6-10H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOPRDBEZSWDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=C(C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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